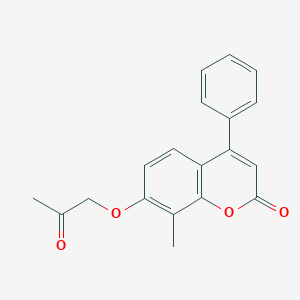

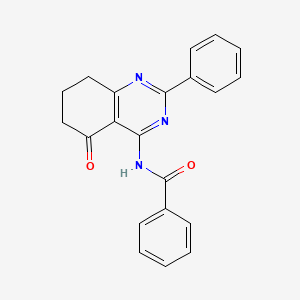

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Chromen-2-one derivatives are often synthesized through multi-component reactions or cyclization processes involving different catalysts. For instance, a series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized via a three-component reaction involving CeCl3·7H2O as a catalyst under solvent-free conditions, highlighting the versatility and efficiency of such synthetic approaches (Wu, Li, & Yan, 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of chromen-2-one derivatives can be detailed through techniques like X-ray diffraction. The study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the cyclization of 1-phenylhydrazono chromen-2-ones, showcases the determination of molecular structures through X-ray analysis, providing insight into the conformation and π-stacking interactions within such compounds (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-2-one derivatives exhibit diverse chemical reactivity, including their involvement in multi-component syntheses and ability to undergo various chemical transformations. For example, novel synthesis methods have been developed, employing catalysts to facilitate reactions that produce chromen-2-one derivatives with high efficiency and yield, indicative of the compound's versatile chemical nature (Zhu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Supramolecular Structure and Synthesis Studies : Research involving chromene derivatives like 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one often focuses on their molecular and supramolecular structures. For instance, a study by Padilla-Martínez et al. (2011) detailed the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research highlights the importance of understanding the structural characteristics of chromene derivatives in the field of chemistry (Padilla-Martínez et al., 2011).

Non-linear Optical (NLO) Properties : Arif et al. (2022) explored the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. Their research demonstrated the significance of chromene derivatives in studying non-linear optical properties, which are critical in developing advanced materials for optical applications (Arif et al., 2022).

Catalytic Synthesis Applications : In the study by Wu, Li, and Yan (2011), a series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized, showcasing the potential of chromene derivatives in catalytic synthesis and the development of environmentally benign procedures (Wu, Li, & Yan, 2011).

Pharmaceutical Research : The potential of chromenone derivatives in pharmaceutical research is evident in studies like that by Clapham et al. (2012), which investigated the enantioselective inhibition of DNA-dependent protein kinase by chromenone derivatives. This suggests the relevance of chromene derivatives in developing targeted pharmaceutical agents (Clapham et al., 2012).

Application in Organic Light-emitting Diodes (OLEDs) : Jung et al. (2017) synthesized various chromen-2-one derivatives for use in non-doped OLEDs. Their study illustrates the application of chromene derivatives in the field of materials science, specifically in the development of new materials for electronic devices (Jung et al., 2017).

Metal Ion Detection in Human Liver Cancer Cells : A study by Dey et al. (2019) involved the synthesis of a derivative for metal ion detection in liver cancer cells, demonstrating the utility of chromene derivatives in bioanalytical chemistry and cancer research (Dey et al., 2019).

Eigenschaften

IUPAC Name |

8-methyl-7-(2-oxopropoxy)-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-22-17-9-8-15-16(14-6-4-3-5-7-14)10-18(21)23-19(15)13(17)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAIVQUSOCQFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)